molecular formula C10H13N3O4 B6273745 rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid CAS No. 1807882-46-7

rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid

Cat. No.: B6273745
CAS No.: 1807882-46-7
M. Wt: 239.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid is a chiral compound with potential pharmaceutical applications. This compound features a morpholine ring, a pyrazole group, and several stereogenic centers, making it an interesting subject for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid involves multiple steps:

  • Formation of the Morpholine Ring: : A common method is to react an amino alcohol with formaldehyde and an acid catalyst.

  • Introduction of the Pyrazole Group: : Typically involves cyclization reactions where a hydrazine derivative reacts with a 1,3-dicarbonyl compound.

  • Chirality Introduction: : Utilizing chiral catalysts or starting materials to ensure the desired stereochemistry.

Industrial Production Methods

On an industrial scale, this compound can be synthesized using continuous flow reactors to maintain consistent reaction conditions and yield higher purity products. Techniques such as crystallization and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the pyrazole ring or the morpholine nitrogen.

  • Reduction: : Reduction reactions can target the ketone group or the double bonds in the pyrazole ring.

  • Substitution: : The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.

  • Reduction: : Reagents like sodium borohydride or lithium aluminum hydride under mild to moderate conditions.

  • Substitution: : Using reagents like thionyl chloride for forming acid chlorides followed by reaction with amines or alcohols.

Major Products

  • Oxidation: : Produces oxo-derivatives or hydroxylated products.

  • Reduction: : Leads to alcohols or alkanes.

  • Substitution: : Forms esters, amides, or other carboxylic acid derivatives.

Scientific Research Applications

rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid finds applications across various scientific disciplines:

  • Chemistry: : As a building block in the synthesis of more complex molecules.

  • Biology: : Used in studies involving enzyme inhibitors due to its structural similarity to natural substrates.

  • Medicine: : Investigated for its potential as a pharmaceutical agent, especially in targeting specific receptors or enzymes.

  • Industry: : Utilized in the production of specialized polymers or as an intermediate in chemical manufacturing.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. It can inhibit or activate enzymes, depending on its structure and the biological context. The pyrazole ring often binds to active sites on proteins, while the morpholine ring provides additional interactions that stabilize the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • rac-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid: : Lacks the methyl group on the morpholine ring.

  • rac-(2R,3S)-4-methyl-5-oxomorpholine-2-carboxylic acid: : Missing the pyrazole ring, which significantly alters its biological activity.

Uniqueness

rac-(2R,3S)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid is unique due to the combination of its chiral centers and functional groups, allowing for versatile reactivity and specificity in biological systems.

Properties

CAS No.

1807882-46-7

Molecular Formula

C10H13N3O4

Molecular Weight

239.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.